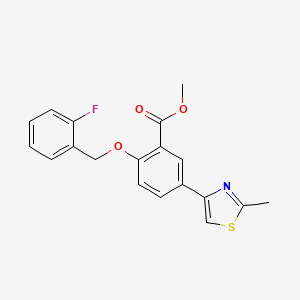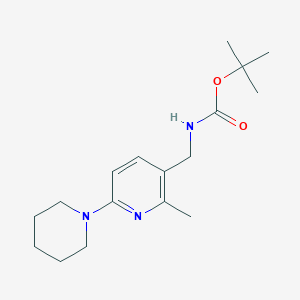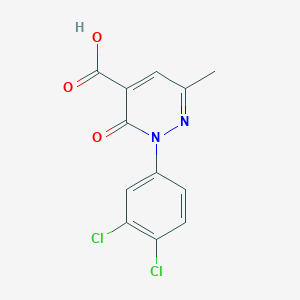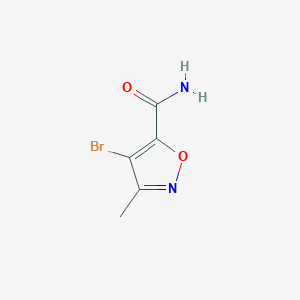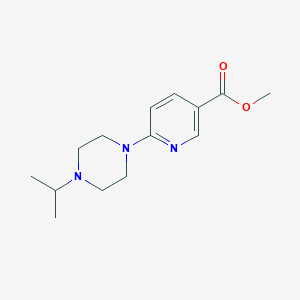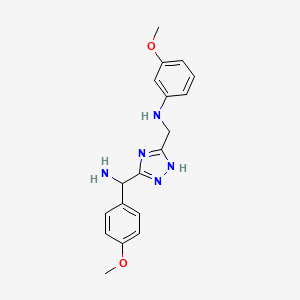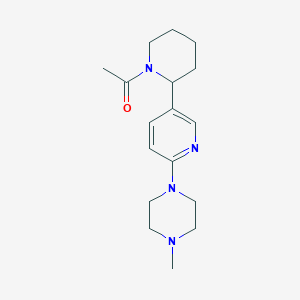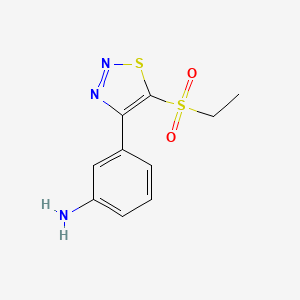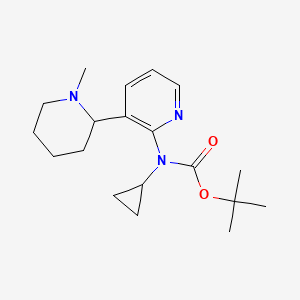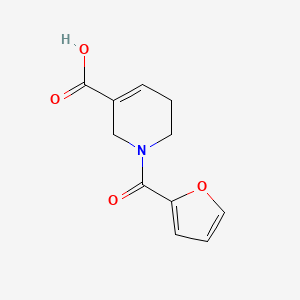![molecular formula C9H6BrF3N2 B11796801 7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11796801.png)
7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core substituted with bromine, methyl, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method includes the bromination of 5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated benzimidazole derivatives.
科学的研究の応用
7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is largely dependent on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
類似化合物との比較
5-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole: Lacks the bromine substitution, resulting in different reactivity and biological activity.
7-Chloro-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole: Chlorine substitution instead of bromine, leading to variations in chemical properties and applications.
Uniqueness: The presence of the bromine atom in 7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole imparts unique reactivity, making it a versatile intermediate for further functionalization. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug discovery and material science.
特性
分子式 |
C9H6BrF3N2 |
|---|---|
分子量 |
279.06 g/mol |
IUPAC名 |
4-bromo-6-methyl-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6BrF3N2/c1-4-2-5(10)7-6(3-4)14-8(15-7)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChIキー |
GBSREXPMEYXVCD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)Br)N=C(N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B11796726.png)
